4-メトキシ-3-ブテン-2-オン

概要

説明

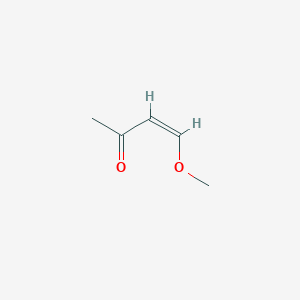

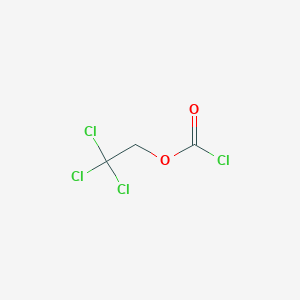

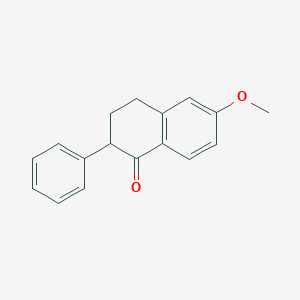

4-Methoxy-3-buten-2-one, also known as trans-4-Methoxy-3-buten-2-one, is a chemical compound with the linear formula CH3OCH=CHCOCH3 . It has a molecular weight of 100.12 . It is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . It is widely used as a reactant in the synthesis of hydroisoquinoline derivatives .

Synthesis Analysis

Trans-4-Methoxy-3-buten-2-one acts as a substrate and undergoes zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . It is also used as a starting reagent for enantioselective total synthesis of (-)-epibatidine .Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-buten-2-one can be represented as CH3OCH=CHCOCH3 .Chemical Reactions Analysis

Poorly nucleophilic aromatic amines (nitroanilines, chloroanilines, etc.) react readily and selectively with trans-4-methoxy-3-buten-2-one, a convenient, effective and inexpensive surrogate for 3-butyn-2-one, to afford (Z)-enaminones . The efficiency of the reaction mostly lies in the use of water as a solvent .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-3-buten-2-one include a refractive index of n20/D 1.468 (lit.), boiling point of 200 °C (lit.), and a density of 0.982 g/mL at 25 °C (lit.) .科学的研究の応用

4-メトキシ-3-ブテン-2-オンの科学研究における応用について、包括的な分析を紹介します。

1-メトキシ-3-トリメチルシリルオキシ-1,3-ブタジエンの合成

この化合物は、様々な有機合成プロセスにおける重要な中間体である1-メトキシ-3-トリメチルシリルオキシ-1,3-ブタジエンの合成において重要な前駆体として役立ちます .

ダニシェフスキーのジエン合成

4-メトキシ-3-ブテン-2-オンは、ダニシェフスキーのジエンとその等価物の合成に用いられます。 ダニシェフスキーのジエンは、6員環を構築するための有機化学の基盤となる方法であるディールス・アルダー反応で広く用いられています .

ヒドロイソキノリン誘導体

これは、ヒドロイソキノリン誘導体の合成における反応物質として作用します。 これらの誘導体は、潜在的な薬理学的活性を有する多くのアルカロイド化合物に含まれることから、重要です .

マンザミン中間体

この化合物は、抗がん作用を含む幅広い生物学的活性を示すアルカロイドの一種であるマンザミンの合成における中間体として用いられます .

向山-マイケル反応

4-メトキシ-3-ブテン-2-オンは、向山-マイケル反応における基質として用いられます。 この反応は、トリフルオロメタンスルホン酸亜鉛によって触媒され、ビニルジアゾ酢酸を含み、合成化学において価値のある官能基化された3-ケト-2-ジアゾアルカノエートを生成します .

作用機序

Target of Action

4-Methoxy-3-buten-2-one, also known as 4-Methoxybut-3-en-2-one, primarily targets poorly nucleophilic aromatic amines such as nitroanilines and chloroanilines . These amines play a crucial role in various biochemical reactions.

Mode of Action

The compound interacts with its targets through a process known as the Mukaiyama-Michael reaction . This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, 4-Methoxy-3-buten-2-one acts as the α,β-unsaturated carbonyl compound, and the aromatic amines serve as the nucleophiles .

Biochemical Pathways

The Mukaiyama-Michael reaction catalyzed by zinc triflate leads to the formation of functionalized 3-keto-2-diazoalkanoates . This reaction is a key step in various biochemical pathways, particularly those involving the synthesis of complex organic compounds .

Pharmacokinetics

Its molecular weight of 10012 suggests that it may be readily absorbed and distributed in the body. The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The primary result of the action of 4-Methoxy-3-buten-2-one is the production of (Z)-enaminones . Enaminones are important intermediates in organic synthesis and have been used in the synthesis of various biologically active compounds .

Action Environment

The efficiency of the reaction involving 4-Methoxy-3-buten-2-one is greatly enhanced when water is used as a solvent . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of water and other solvents .

Safety and Hazards

4-Methoxy-3-buten-2-one is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

将来の方向性

生化学分析

Biochemical Properties

4-Methoxy-3-buten-2-one plays a significant role in biochemical reactions. It acts as a substrate in various catalytic reactions, such as the zinc triflate-catalyzed Mukaiyama-Michael reaction, where it interacts with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . This compound is also involved in the synthesis of (-)-epibatidine, an alkaloid with potent analgesic properties . The interactions of 4-Methoxy-3-buten-2-one with enzymes and proteins are crucial for these biochemical processes, facilitating the formation of complex organic molecules.

Cellular Effects

The effects of 4-Methoxy-3-buten-2-one on various types of cells and cellular processes are profound. This compound influences cell function by participating in reactions that modify cellular components. For instance, it is used in the synthesis of hydroisoquinoline derivatives, which can affect cell signaling pathways and gene expression . The presence of 4-Methoxy-3-buten-2-one in cellular environments can lead to changes in cellular metabolism, impacting the overall function and health of the cells.

Molecular Mechanism

At the molecular level, 4-Methoxy-3-buten-2-one exerts its effects through specific binding interactions with biomolecules. It acts as a substrate in catalytic reactions, where it undergoes transformations facilitated by enzymes and catalysts. For example, in the zinc triflate-catalyzed Mukaiyama-Michael reaction, 4-Methoxy-3-buten-2-one binds to the catalyst and undergoes a series of chemical changes to produce functionalized products . These interactions are essential for the compound’s role in biochemical synthesis and its impact on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxy-3-buten-2-one can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 4-Methoxy-3-buten-2-one is stable under specific conditions, but its reactivity can vary depending on the environment . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to 4-Methoxy-3-buten-2-one can lead to significant biochemical changes.

Dosage Effects in Animal Models

The effects of 4-Methoxy-3-buten-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as facilitating specific biochemical reactions. At higher doses, toxic or adverse effects can occur. Studies have shown that there are threshold effects, where the impact of 4-Methoxy-3-buten-2-one becomes more pronounced at certain concentrations . It is crucial to determine the optimal dosage to avoid potential toxicity.

Metabolic Pathways

4-Methoxy-3-buten-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors to facilitate its transformation into different metabolites. The compound’s role in metabolic flux and its effect on metabolite levels are significant for understanding its biochemical properties . These interactions are essential for the compound’s function in biochemical reactions and its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Methoxy-3-buten-2-one within cells and tissues are critical for its activity. This compound is transported through cellular membranes and distributed to specific cellular compartments where it exerts its effects . Transporters and binding proteins may facilitate its movement, ensuring that 4-Methoxy-3-buten-2-one reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of 4-Methoxy-3-buten-2-one is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes.

特性

| { "Design of the Synthesis Pathway": "The synthesis of 4-Methoxy-3-buten-2-one can be achieved through a multi-step process starting from readily available starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "potassium hydroxide", "2-bromo-3-butene", "diethyl ether", "sodium sulfate", "magnesium sulfate", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of potassium hydroxide to form 4-methoxychalcone.", "Step 2: Bromination of 4-methoxychalcone with 2-bromo-3-butene in the presence of diethyl ether and sodium sulfate to yield 4-methoxy-3-(2-bromo-3-butene-2-yl)chalcone.", "Step 3: Elimination of the bromine atom in 4-methoxy-3-(2-bromo-3-butene-2-yl)chalcone via treatment with magnesium sulfate and hydrochloric acid to form 4-Methoxy-3-butene-2-one.", "Step 4: Purification of 4-Methoxy-3-butene-2-one via washing with sodium bicarbonate, sodium chloride, and anhydrous magnesium sulfate." ] } | |

| 4652-27-1 | |

分子式 |

C5H8O2 |

分子量 |

100.12 g/mol |

IUPAC名 |

(Z)-4-methoxybut-3-en-2-one |

InChI |

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3- |

InChIキー |

VLLHEPHWWIDUSS-ARJAWSKDSA-N |

異性体SMILES |

CC(=O)/C=C\OC |

SMILES |

CC(=O)C=COC |

正規SMILES |

CC(=O)C=COC |

| 4652-27-1 | |

同義語 |

1-Methoxy-1-buten-3-one; NSC 66263 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methoxy-3-buten-2-one?

A1: 4-Methoxy-3-buten-2-one has the molecular formula C5H8O2 and a molecular weight of 100.13 g/mol. []

Q2: What are the key spectroscopic features of 4-Methoxy-3-buten-2-one?

A2: Spectroscopic analyses reveal the following characteristics:

- UV-Vis: Maximum absorbance (λmax) at 237 nm with a molar absorptivity (ε) of 13450 in cyclohexane. []

- 1H NMR (CDCl3): δ 2.20 (s, 3H), 3.70 (s, 3H), 5.55 (d, 1H, J = 13.0 Hz), and 7.53 (d, 1H, J = 13.0 Hz). []

- 13C NMR (CDCl3): δ 27.5, 57.6, 107.0. 163.6, 196.6. []

Q3: What is the atmospheric fate of 4-Methoxy-3-buten-2-one?

A3: Studies show that 4-Methoxy-3-buten-2-one primarily degrades in the atmosphere via reaction with hydroxyl radicals (OH). [, , ] This reaction leads to the formation of various products, including methyl formate, methyl glyoxal, peroxyacetyl nitrate (PAN), and peroxypropionyl nitrate (PPN). [, ]

Q4: Why is 4-Methoxy-3-buten-2-one considered a versatile synthon in organic synthesis?

A4: 4-Methoxy-3-buten-2-one serves as a valuable four-carbon building block due to its ability to participate in diverse reactions, including:

- Diels-Alder reactions: Acting as a dienophile. [, ]

- Dipolar cycloadditions: Participating as a dipolarophile. []

- Conjugate additions: Undergoing nucleophilic attack at the C-4 position followed by methoxide elimination. []

- Nucleophilic reactions: Its enolate acts as a nucleophilic four-carbon synthon. [, ]

Q5: How is 4-Methoxy-3-buten-2-one utilized in the synthesis of heterocycles?

A5: 4-Methoxy-3-buten-2-one serves as a crucial starting material for various heterocycles:

- Pyran-4-ones: It reacts with acid chlorides, anhydrides, or acylimidazoles to yield substituted 4H-pyran-4-ones. []

- Isoxazoles: It reacts regioselectively with acetonitrile oxide to afford either 4-acetyl- or 5-acetyl-3-methylisoxazole. []

- Pyrimidinones and Pyrimidines: Derivatives of 4-methoxy-3-buten-2-one, such as 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones, are key intermediates in the synthesis of trifluoromethyl-substituted pyrimidinones and pyrimidines. [, , ]

Q6: Can 4-Methoxy-3-buten-2-one be used in the synthesis of conjugated systems?

A6: Yes, it acts as a precursor to 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene, commonly known as Danishefsky's diene. [] This diene is highly reactive in Diels-Alder reactions, enabling the construction of complex cyclic systems. Moreover, β-1-Alkenyl-9-borabicyclo[3.3.1]nonanes react with 4-methoxy-3-buten-2-one in a conjugate addition-elimination sequence to produce conjugated dienones. [] Similarly, β-1-Alkynyl-9-borabicyclo[3.3.1]nonanes react to form conjugated enynones. [, ]

Q7: Does 4-Methoxy-3-buten-2-one participate in multicomponent reactions?

A7: Yes, it can be employed in multi-component reactions. For instance, a Mukaiyama-Michael reaction with methyl 3-tert-butylsilyloxy-2-diazobutenoate, followed by reactions with Michael acceptors and base-catalyzed cyclization, provides access to substituted resorcinols. []

Q8: What are the storage recommendations for 4-Methoxy-3-buten-2-one?

A8: Due to its reactivity, 4-Methoxy-3-buten-2-one should be stored under nitrogen or argon in a refrigerator. []

Q9: What safety precautions should be taken when handling 4-Methoxy-3-buten-2-one?

A9: It is crucial to avoid inhalation, ingestion, or skin contact. [] Mechanical exhaust should be employed during handling.

Q10: What is the environmental impact of 4-Methoxy-3-buten-2-one?

A10: While it plays a significant role in organic synthesis, its release into the atmosphere contributes to the formation of secondary organic aerosols (SOAs) and long-lived nitrogen-containing compounds. [, ] Further research is needed to assess its overall environmental impact and explore potential mitigation strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)